molecular formula C11H9F3O B8666219 1(2H)-Naphthalenone, 3,4-dihydro-3-(trifluoromethyl)- CAS No. 110966-62-6

1(2H)-Naphthalenone, 3,4-dihydro-3-(trifluoromethyl)-

Cat. No. B8666219
M. Wt: 214.18 g/mol
InChI Key: ZNCXXBAEQIKKCC-UHFFFAOYSA-N
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Patent
US07649093B2

Procedure details

4,4,4-Trifluoro-3-(phenylmethyl)butanoic acid (177) (0.97 g, 4.18 mmol) was treated with oxalyl chloride followed by AlCl3 in CH2Cl2 to give 0.74 g (82%) of the title compound (178) as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 2.60-2.75 (m, 1H), 2.85-3.00 (m, 2H), 3.05-3.25 (m, 2H), 7.30 (d, J=7.7 Hz, 1H), 7.37 (t, J=7.6 Hz, 1H), 7.50-7.57 (m, 1H), 8.05 (d, J=7.7 Hz, 1H). LCMS (ESI): m/z 215 (M−H)−.
Name
4,4,4-Trifluoro-3-(phenylmethyl)butanoic acid
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH:3]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:4][C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[F:15][C:2]([F:1])([F:16])[CH:3]1[CH2:8][C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:7])[CH2:4]1 |f:2.3.4.5|

Inputs

Step One
Name
4,4,4-Trifluoro-3-(phenylmethyl)butanoic acid
Quantity
0.97 g
Type
reactant
Smiles
FC(C(CC(=O)O)CC1=CC=CC=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1CC(C2=CC=CC=C2C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.